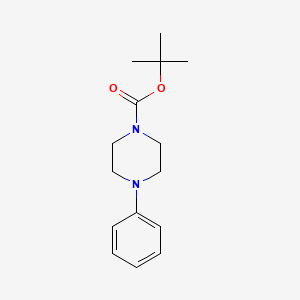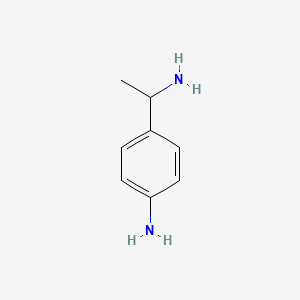![molecular formula C15H19NO B1284172 3-苄基-3-氮杂双环[3.3.1]壬烷-9-酮 CAS No. 81879-64-3](/img/structure/B1284172.png)
3-苄基-3-氮杂双环[3.3.1]壬烷-9-酮
概述
描述
3-Benzyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C15H19NO It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework
科学研究应用
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
It is known that the compound can undergo various chemical reactions, including condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of potassium carbonate .
Biochemical Pathways
The compound is known to undergo reactions that lead to the formation of various derivatives, including amides, Schiff bases, and isothiocyanates
Result of Action
The compound’s reactions lead to the formation of various derivatives, which could potentially have different molecular and cellular effects .
Action Environment
It is known that the compound’s reactions can be influenced by the presence of certain substances, such as potassium carbonate .
生化分析
Biochemical Properties
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene . These interactions often result in the formation of amides, Schiff bases, and isothiocyanates, which are crucial in various biochemical pathways. The nature of these interactions involves catalytic hydrogenation and condensation reactions, highlighting the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidation of alcohols, leading to the formation of carbonyl compounds . These changes in cellular metabolism can have downstream effects on cell signaling and gene expression, ultimately impacting cellular function and health.
Molecular Mechanism
At the molecular level, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one exerts its effects through specific binding interactions with biomolecules. It acts as a catalyst in oxidation reactions, particularly in the presence of nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl . This catalytic activity involves the formation of stable intermediates that facilitate the conversion of substrates into products. Additionally, the compound’s ability to form Schiff bases and isothiocyanates suggests its role in enzyme inhibition or activation, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound’s activity may diminish over time, potentially due to degradation or interaction with other cellular components.
Dosage Effects in Animal Models
The effects of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects, where the compound’s activity changes abruptly at certain concentrations, have also been reported, necessitating careful dosage control in research applications.
Metabolic Pathways
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the oxidation of alcohols to carbonyl compounds is a key aspect of its metabolic activity . Additionally, its interactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene suggest its involvement in amide and isothiocyanate formation, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its site of action. This precise localization is essential for the compound’s efficacy in modulating biochemical pathways and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of a suitable catalyst. One common method includes the following steps :
- Dissolve benzylamine and sodium phosphate dibasic dodecahydrate in water.
- Add acetone dicarboxylic acid dropwise while cooling the mixture in an ice-water bath.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Adjust the pH to 3 using concentrated hydrochloric acid and stir for an additional 2 hours at 50°C.
- Extract the product using dichloromethane and purify by crystallization.
Industrial Production Methods
Industrial production methods for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: Catalyzed by nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form carbonyl compounds.
Reduction: Catalytic hydrogenation over Raney nickel to produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Reactions with acetyl and chloroacetyl chlorides to form amides, and with thiophosgene to form isothiocyanates.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, and thiophosgene.
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides and isothiocyanates.
相似化合物的比较
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones: Compounds with similar bicyclic structures but different substituents.
Uniqueness
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity compared to other azabicyclo[3.3.1]nonane derivatives. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUMUDCNSLOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576130 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81879-64-3 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one in the synthesis of atisine?
A1: 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, specifically its dimethyl 1,5-dicarboxylate derivative, serves as the starting material in the synthesis of (+)-(1R,5R)-3-benzyl-1-methoxymethyloxymethyl-5-methyl-9-methylene-3-azabicyclo [3.3.1] nonane. This latter compound is a key chiral intermediate in the synthesis of atisine, a diterpenoid alkaloid with potential biological activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
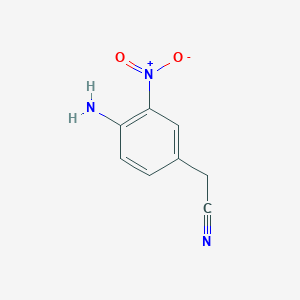
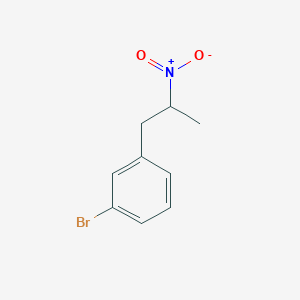
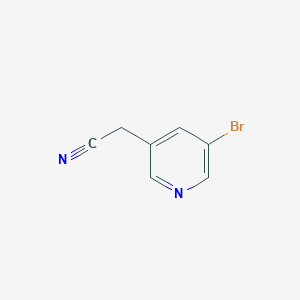
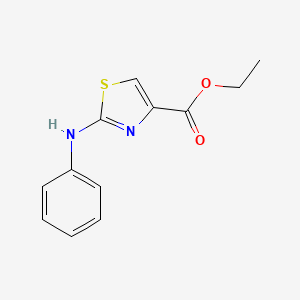
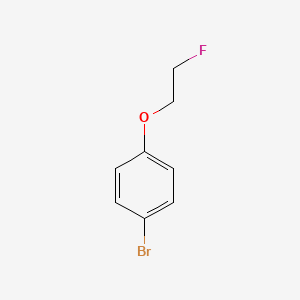
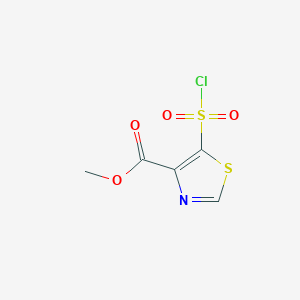
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
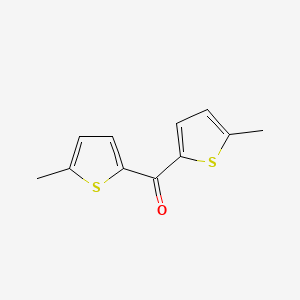
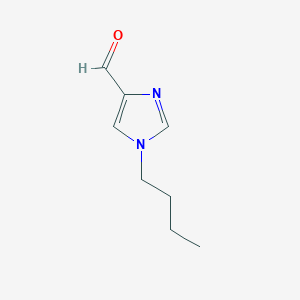
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
